molecular formula C15H22BNO3 B3012159 6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester CAS No. 1417625-27-4

6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester

Cat. No.: B3012159
CAS No.: 1417625-27-4
M. Wt: 275.16
InChI Key: CUYFDCRSMRJPSV-UHFFFAOYSA-N
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Description

6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, which is further substituted with a cyclobutoxy group. The pinacol ester moiety enhances the stability of the boronic acid, making it a valuable intermediate in various chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-bromo-3-pyridineboronic acid with cyclobutanol in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The pinacol ester is formed by the addition of pinacol to the boronic acid intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Radical Initiators: Used in protodeboronation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Hydrocarbons: Formed from protodeboronation.

Scientific Research Applications

6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester is unique due to the presence of the cyclobutoxy group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in reactions where other boronic esters may not be as effective.

Properties

IUPAC Name

2-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-9-13(17-10-11)18-12-6-5-7-12/h8-10,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYFDCRSMRJPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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